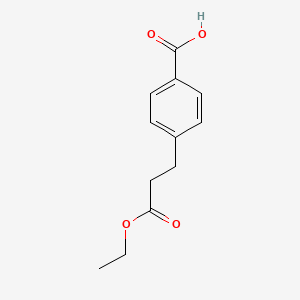
4-(3-Ethoxy-3-oxopropyl)benzoic acid
Descripción general
Descripción
4-(3-Ethoxy-3-oxopropyl)benzoic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(3-Ethoxy-3-oxopropyl)benzoic acid, with the chemical formula C12H14O4 and CAS number 267888-21-1, is a compound of growing interest in pharmaceutical and biochemical research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound is characterized by its benzoic acid structure with an ethoxy group and a ketone functional group. Its molecular structure is depicted as follows:
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been noted that compounds with similar structures often exhibit significant effects on enzyme inhibition and receptor binding, particularly in the context of anti-inflammatory and antimicrobial activities.
Target Enzymes
Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes, although detailed studies are still needed to elucidate these interactions fully.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of this compound. It has been tested against various bacterial strains, showing promising inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8.9 µM |
| Escherichia coli | 12.9 µM |
These results suggest that the compound could be developed into an effective antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This effect was assessed using ELISA assays, indicating its potential utility in treating inflammatory diseases.
Case Studies
-
Tuberculosis Treatment Exploration
A recent study focused on identifying novel inhibitors for tuberculosis treatment highlighted the importance of compounds structurally related to this compound. The study emphasized the need for new treatments that target Mycobacterium tuberculosis effectively, suggesting that derivatives of this compound could be explored for their antitubercular activity . -
Polymer Applications
Research into the synthesis of polyamides from this compound has shown that this compound can be utilized in creating materials with enhanced properties for various industrial applications . This suggests a broader scope for its biological activity beyond traditional pharmaceutical uses.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest that it may be metabolized via cytochrome P450 enzymes, similar to other piperazine derivatives, which could influence its efficacy and safety profile in clinical settings.
Propiedades
IUPAC Name |
4-(3-ethoxy-3-oxopropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7H,2,5,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCOJERXUVJAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















